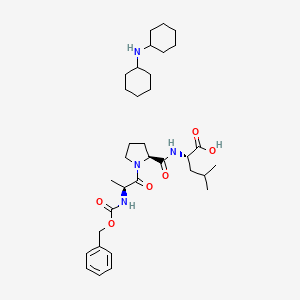
4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one is an organic compound that belongs to the class of indolinones It is characterized by the presence of a bromoethyl group attached to the indolinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one typically involves the bromination of 1,3-dihydro-2H-indolin-2-one. One common method is the reaction of 1,3-dihydro-2H-indolin-2-one with bromoethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and concentration of reagents to achieve high yields and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The indolinone core can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form the corresponding indoline derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products
Nucleophilic Substitution: Products include azidoethyl, thioethyl, and aminoethyl derivatives.
Oxidation: Products include oxo-indolinones.
Reduction: Products include indoline derivatives.
科学研究应用
4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one involves its interaction with biological targets. The bromoethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to the modification of proteins and nucleic acids. This can result in the inhibition of enzyme activity or the disruption of cellular processes. The indolinone core may also interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.
相似化合物的比较
4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one can be compared with other similar compounds, such as:
4-(2-Chloroethyl)-1,3-dihydro-2H-indolin-2-one: Similar structure but with a chloroethyl group instead of a bromoethyl group. It may exhibit different reactivity and biological activity.
4-(2-Iodoethyl)-1,3-dihydro-2H-indolin-2-one: Contains an iodoethyl group, which can lead to different chemical and biological properties.
4-(2-Fluoroethyl)-1,3-dihydro-2H-indolin-2-one: The presence of a fluoroethyl group can significantly alter the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific reactivity due to the bromoethyl group, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
120427-96-5 |
|---|---|
分子式 |
C₁₀H₁₀BrNO |
分子量 |
240.1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Bromomethyl-3-[6-(4-chlorophenoxyl)-hexyl]-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione](/img/structure/B1140403.png)
![N-[(1S)-1-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)ethyl]-3-(2-fluorophenyl)prop-2-enamide](/img/structure/B1140405.png)



![9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime](/img/structure/B1140411.png)


![tert-butyl N-[(4E)-6-oxohexa-1,4-dien-3-yl]carbamate](/img/structure/B1140418.png)


